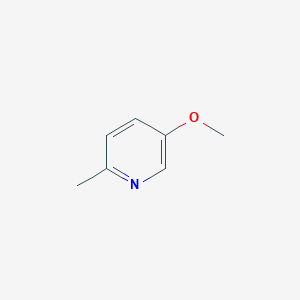

5-Methoxy-2-methylpyridine

Description

Significance of Pyridine (B92270) Core Structures in Organic Synthesis and Medicinal Chemistry

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. nih.govbeilstein-journals.orgresearchgate.netnumberanalytics.com Its structure, analogous to benzene (B151609) with a CH group replaced by nitrogen, imparts a unique set of properties including basicity, solubility, and the ability to form hydrogen bonds. nih.govresearchgate.net These characteristics make the pyridine scaffold a "privileged structure" in drug design, meaning it is frequently found in biologically active compounds. researchgate.net The pyridine nucleus is integral to a wide range of pharmaceuticals, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. numberanalytics.comnih.gov

In organic synthesis, pyridine and its derivatives are not only used as solvents and bases but also as versatile building blocks. nih.gov The nitrogen atom influences the reactivity of the ring, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more rigorous conditions. nih.gov This predictable reactivity allows for the regioselective functionalization of the pyridine core, enabling the synthesis of complex molecular architectures. nih.gov Pyridine derivatives are also crucial in the development of ligands for organometallic catalysis and functional nanomaterials. nih.gov

Overview of Methoxy- and Methyl-Substituted Pyridines in Advanced Chemical Research

The introduction of substituents like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups onto the pyridine ring significantly modulates its electronic and steric properties, leading to a diverse array of applications in advanced chemical research. The methoxy group, for instance, is an electron-donating group that can influence the reactivity of the pyridine ring and provide a site for further chemical modification. tandfonline.com It is a non-lipophilic substituent that can be used as a low polar surface area (PSA) replacement for other hydrogen-bonding motifs in drug design. tandfonline.com The position of the methoxy group is critical; for example, 4-methoxypyridine (B45360) derivatives can be converted to N-methyl-4-pyridones, which are valuable intermediates in the production of pharmaceuticals and other materials. researchgate.net

Methyl groups also influence the electronic landscape of the pyridine ring and can be involved in various chemical transformations. The combination of methoxy and methyl substituents on a pyridine scaffold, as seen in 5-Methoxy-2-methylpyridine, creates a specific electronic and steric environment that is exploited in the synthesis of more complex molecules. These substituted pyridines serve as key intermediates in the production of agrochemicals, specialty chemicals, and a variety of biologically active compounds. ontosight.ai For instance, derivatives of this compound have been investigated for their potential as antimicrobial agents and in the synthesis of compounds targeting neurological disorders. chemimpex.com

Historical Context of Pyridine Derivatives in Scientific Exploration

The scientific journey of pyridine began in the mid-19th century. In 1849, Scottish chemist Thomas Anderson first isolated pyridine from animal bone oil, marking a significant milestone in the history of heterocyclic chemistry. researchgate.netwikipedia.org The name "pyridine" is derived from the Greek words "pyr" (fire) and "idine" (for aromatic bases), reflecting its discovery through heating organic matter. researchgate.net

The structural elucidation of pyridine followed, with Wilhelm Körner in 1869 and James Dewar in 1871 independently proposing its benzene-like structure with a nitrogen atom replacing a CH unit. researchgate.net This was a pivotal moment, as it laid the groundwork for understanding the aromaticity and reactivity of this new class of compounds. The first synthesis of a pyridine derivative was achieved by Arthur Rudolf Hantzsch in 1881, a method that remains a fundamental approach in organic chemistry. wikipedia.org A few years earlier, in 1876, William Ramsay accomplished the first total synthesis of pyridine itself by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube. researchgate.netwikipedia.org In 1924, Aleksei Chichibabin developed an efficient industrial method for pyridine production from inexpensive reagents, which further expanded its accessibility and application in scientific research. wikipedia.org These foundational discoveries paved the way for the synthesis and exploration of a vast number of pyridine derivatives, including this compound.

Chemical Profile of this compound

The compound this compound, also known as 3-Methoxy-6-picoline, is a disubstituted pyridine derivative with the chemical formula C₇H₉NO. scbt.com Its structure features a methyl group at the 2-position and a methoxy group at the 5-position of the pyridine ring.

Physical and Chemical Properties

This compound is typically a colorless oil under standard conditions. prepchem.com It is soluble in organic solvents. evitachem.com The presence of the electron-donating methoxy and methyl groups influences the electron density and reactivity of the pyridine ring.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | scbt.com |

| Molecular Weight | 123.15 g/mol | scbt.com |

| CAS Number | 55270-47-8 | jk-sci.com |

| Boiling Point | 181 °C | jk-sci.com |

| Appearance | Colourless oil | prepchem.com |

| Alternate Name | 3-Methoxy-6-picoline | scbt.com |

Synthesis of this compound

One documented method for the synthesis of this compound involves the methylation of 3-hydroxy-6-methylpyridine. prepchem.com In this procedure, 3-hydroxy-6-methylpyridine is treated with a strong base, such as potassium hydroxide, in a solvent mixture of methanol (B129727) and dimethyl sulfoxide. prepchem.com Subsequently, a methylating agent like methyl iodide is added to introduce the methyl group onto the hydroxyl oxygen, forming the methoxy group. prepchem.com The product is then isolated through steam distillation and extraction, yielding this compound as a colorless oil. prepchem.com An alternative approach involves the oxidation of the parent compound to produce derivatives like 5-methoxypyridine-2-carboxylic acid using an oxidizing agent such as potassium permanganate.

Research Applications

This compound serves as a valuable building block and intermediate in various areas of chemical research. Its bifunctional nature, with both a nucleophilic nitrogen and an aromatic ring that can undergo substitution, makes it a versatile precursor for more complex molecules.

Organic Synthesis: It is a key starting material for creating more highly substituted pyridine derivatives. For example, it can undergo bromination to produce 3-bromo-5-methoxy-2-methylpyridine, a crucial intermediate for cross-coupling reactions like the Suzuki-Miyaura coupling, which is used to form new carbon-carbon bonds.

Medicinal Chemistry: The scaffold of this compound is found in molecules explored for pharmaceutical applications. Its derivatives have been investigated for potential antimicrobial properties and as intermediates in the synthesis of cholinergic drugs for gastrointestinal diseases. It is also a precursor in the synthesis of compounds used in the development of aldosterone (B195564) synthase inhibitors and modulators of mGluR5 receptors, which are implicated in neurological disorders.

Agrochemicals and Materials Science: In industrial applications, this compound is utilized in the production of agrochemicals. ontosight.aievitachem.com Its structural features allow for its incorporation into novel polymers and materials with specific desired properties. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-7(9-2)5-8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVVVCBDJJRLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538197 | |

| Record name | 5-Methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55270-47-8 | |

| Record name | 5-Methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 Methylpyridine

Advanced Synthetic Routes to 5-Methoxy-2-methylpyridine and its Precursors

The synthesis of this compound and its precursors often requires carefully designed strategies to ensure the correct placement of substituents on the pyridine (B92270) ring. Advanced synthetic methodologies, including regioselective functionalization and one-pot strategies, have been developed to improve efficiency and yield.

Regioselective Functionalization Approaches

Regioselectivity is a critical aspect of pyridine chemistry due to the differential reactivity of the ring positions. The synthesis of specifically substituted pyridines like this compound often relies on the strategic introduction of functional groups. One common approach involves the modification of pre-existing pyridine rings. For instance, the regioselective functionalization of pyridine derivatives can be achieved by directing groups or by exploiting the inherent electronic properties of the ring.

In a study on the functionalization of a related compound, 2-methoxy-6-methylpyridine, selective bromination was achieved at the 5-position to yield 5-bromo-2-methoxy-6-methylpyridine. This regioselectivity is dictated by the directing effects of the methoxy (B1213986) and methyl groups. Such a strategy allows for the precise introduction of a handle for further chemical modifications. The resulting bromo-derivative can then undergo deprotonation at the benzylic position or a lithium-bromine exchange, enabling the regioselective introduction of various electrophiles. tandfonline.com This highlights a common strategy where a readily available substituted pyridine is selectively functionalized to build up molecular complexity.

Another powerful technique for achieving regioselectivity is the use of blocking groups. A maleate-derived blocking group has been shown to enable the Minisci-type decarboxylative alkylation to occur with high selectivity at the C-4 position of pyridines. scispace.com This approach prevents reactions at other positions, thereby directing the incoming substituent to the desired location. While not directly applied to this compound in the cited literature, this principle of using blocking groups is a valuable tool in the regioselective synthesis of polysubstituted pyridines.

The table below summarizes key aspects of regioselective functionalization strategies relevant to substituted pyridines.

| Strategy | Description | Example | Reference |

| Directing Group Effects | Existing substituents on the pyridine ring direct incoming electrophiles or nucleophiles to specific positions based on their electronic properties. | Selective bromination of 2-methoxy-6-methylpyridine at the 5-position. | tandfonline.com |

| Blocking Groups | A removable group is introduced to temporarily block a reactive site, forcing a reaction to occur at a different, desired position. | Use of a maleate-derived blocking group for C-4 alkylation of pyridines. | scispace.com |

| Pre-functionalized Precursors | Starting with a pyridine ring that already contains functional groups that can be selectively manipulated or transformed. | Synthesis of 4-alkylated pyridines from pre-functionalized starting materials to avoid mixtures of regioisomers. | nih.gov |

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without the need for intermediate purification. While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, the principles of one-pot reactions are widely applied in the synthesis of related heterocyclic compounds and their precursors.

For example, a one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles has been developed using a metal-organic framework (MOF) as a heterogeneous catalyst. mdpi.com This reaction combines a 1,2-diketone, an aldehyde, and ammonium acetate under solvent-free conditions. mdpi.com Similarly, a one-pot Schiff base reaction has been utilized to synthesize a 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline from nitro-eugenol and acetaldehyde, using various catalysts to achieve the reduction of the nitro group and subsequent cyclization in a single pot. asianpubs.org

The following table outlines the general principles and potential applications of one-pot synthesis in the context of heterocyclic chemistry.

| Principle | Description | Potential Application for this compound Synthesis |

| Tandem Reactions | Multiple bond-forming events occur sequentially in a single reaction flask. | A multi-component reaction involving precursors that contain the necessary fragments to assemble the this compound ring structure. |

| Catalyst-Mediated Multi-step Reactions | A single catalyst or multiple compatible catalysts are used to promote several transformations in one pot. | A process where a catalyst facilitates both the initial condensation to form a dihydropyridine intermediate and its subsequent oxidation to the aromatic pyridine. |

| In Situ Generation of Reactive Intermediates | A reactive species is generated and consumed in the same reaction vessel. | In situ formation of an enamine or enolate precursor followed by its cyclization and aromatization to yield the target pyridine. |

Derivatization of this compound for Novel Compound Discovery

Once synthesized, this compound serves as a versatile building block for the creation of more complex molecules. Its functional groups—the methoxy group, the methyl group, and the pyridine ring itself—can be selectively transformed through a variety of chemical reactions.

Oxidative Transformations (e.g., N-oxidation, carboxylic acid formation)

Oxidation reactions are a powerful tool for modifying the properties of this compound. The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide, which alters the electronic properties of the ring and opens up new avenues for functionalization. The methyl group at the 2-position can be oxidized to a carboxylic acid, a key functional group for further derivatization, such as in the formation of amides and esters.

The oxidation of the methyl group in picoline derivatives to form the corresponding carboxylic acid is a well-established transformation. For instance, 2-methylpyridine (B31789) can be oxidized to picolinic acid using potassium permanganate. wikipedia.org This method could be applied to this compound to synthesize 5-methoxypyridine-2-carboxylic acid. Industrially, nicotinic acid (pyridine-3-carboxylic acid) is produced by the oxidation of 5-ethyl-2-methylpyridine. researchgate.net

N-oxidation of the pyridine nitrogen is another important oxidative transformation. 2-Methylpyridine can be converted to 2-methylpyridine N-oxide. sigmaaldrich.comresearchgate.net This transformation increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack and also enabling rearrangements and other functionalizations. A patent describes the preparation of 5-methoxy-2-methyl-4-nitro-pyridine-1-oxide, indicating that N-oxidation of the this compound scaffold is a feasible process. chemsrc.com

The following table summarizes the key oxidative transformations of substituted pyridines.

| Transformation | Reagents/Conditions | Product | Significance |

| Methyl Group Oxidation | Potassium permanganate (KMnO4) or other strong oxidizing agents. | Carboxylic acid (e.g., 5-methoxypyridine-2-carboxylic acid) | Introduces a versatile functional group for further derivatization. |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) or hydrogen peroxide/acetic acid. | Pyridine N-oxide (e.g., this compound N-oxide) | Modifies the electronic properties of the pyridine ring, enabling further functionalization. |

Halogenation Reactions (e.g., Bromination)

Halogenation, particularly bromination, is a fundamental reaction for introducing a versatile functional group onto the pyridine ring, which can then be used in cross-coupling reactions or other substitutions. The regioselectivity of halogenation is influenced by the existing substituents on the pyridine ring.

In a study directly relevant to the derivatization of methoxy-methylpyridines, the selective bromination of 2-methoxy-6-methylpyridine was shown to yield 5-bromo-2-methoxy-6-methylpyridine. tandfonline.com This suggests that the bromination of this compound would likely occur at one of the vacant ring positions, with the specific position being determined by the combined directing effects of the methoxy and methyl groups. The synthesis of 5-bromo-2-methoxy-4-methylpyridine has also been reported, further demonstrating the utility of bromination in creating functionalized pyridine building blocks. nih.gov

The introduction of a bromine atom provides a synthetic handle for a wide range of subsequent transformations, including Suzuki, Stille, and Sonogashira cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

The table below provides an overview of a key halogenation reaction for substituted pyridines.

| Reaction | Reagents | Expected Product for this compound | Utility of Product |

| Bromination | N-Bromosuccinimide (NBS) or Br2 | Bromo-5-methoxy-2-methylpyridine (position of bromine depends on directing effects) | Precursor for cross-coupling reactions, nucleophilic substitutions, and organometallic preparations. |

Nucleophilic Aromatic Substitution Reactions on this compound Scaffolds

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyridine rings, particularly when they are substituted with good leaving groups at the 2- or 4-positions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at these positions. echemi.com

While this compound itself is not activated for SNAr as it lacks a suitable leaving group, its derivatives, such as a halogenated version, can readily undergo this reaction. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the nucleophilic displacement of a chloro group on a pyridine ring by an amine. pharm.or.jpnih.gov This demonstrates that a halogenated derivative of this compound could be a valuable intermediate for introducing a variety of nucleophiles.

The general mechanism for SNAr on a pyridine ring involves the initial attack of a nucleophile to form a high-energy anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with attack at the 2- and 4-positions. echemi.com

The following table outlines the key features of nucleophilic aromatic substitution on pyridine scaffolds.

| Reaction Type | Key Requirements | Potential Nucleophiles | Example Application |

| Nucleophilic Aromatic Substitution (SNAr) | A good leaving group (e.g., halide) at the 2- or 4-position of the pyridine ring. | Amines, alkoxides, thiolates, etc. | Displacement of a halogen on a bromo-5-methoxy-2-methylpyridine derivative with an amine to introduce a new nitrogen-containing substituent. |

Cross-Coupling Methodologies (e.g., Suzuki Reaction for Arylation)

Cross-coupling reactions are fundamental in constructing carbon-carbon bonds, and the Suzuki-Miyaura reaction is a prominent method for the arylation of heterocyclic compounds. For pyridine derivatives like this compound, this reaction typically involves the coupling of a halogenated pyridine with an arylboronic acid, catalyzed by a palladium complex.

The general approach requires converting this compound into a more reactive halide derivative (e.g., bromo- or iodo-). This halogenated intermediate can then undergo a Suzuki-Miyaura coupling. The reaction has been successfully applied to a broad range of iodopyridines and boronic acids, tolerating various functional groups. researchgate.net The process is efficient for synthesizing biaryl compounds due to its tolerance of a wide array of functional groups and generally high reaction yields. nih.gov

The catalytic cycle is propelled by a palladium catalyst, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a base. researchgate.netnih.gov A variety of bases, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF), have been shown to promote high conversion rates. nih.govacs.org The choice of solvent is also crucial, with mixtures like 1,4-dioxane/water or toluene/water being commonly employed. nih.govbeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Catalyst | Base | Solvent System | Temperature (°C) | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / Water | 85-95 | Moderate to Good nih.gov |

| PdCl₂(PPh₃)₂ | KHCO₃ | DMF / Water | 110 | Good to Excellent researchgate.net |

These methodologies allow for the synthesis of a diverse array of 3,5-diarylpyridines and other arylated pyridine structures, which are otherwise difficult to access. beilstein-journals.org

Ring Expansion and Contraction Reactions Involving Methoxy-Methylpyridines

Ring expansion and contraction reactions are powerful transformations for altering cyclic frameworks, often driven by the formation of more stable ring systems. chemistrysteps.com These reactions can involve the insertion or removal of atoms from the ring structure. wikipedia.org

Ring Expansion: Ring expansion can be initiated through several mechanisms, including the opening of a bicyclic intermediate or a migration to an exocyclic group. wikipedia.org Pinacol-type rearrangements, such as the Tiffeneau–Demjanov rearrangement, are common methods. wikipedia.org These reactions proceed through a carbocation intermediate adjacent to the ring. For a methoxy-methylpyridine, this could theoretically be achieved by functionalizing the 2-methyl group into a group that can stabilize or generate an adjacent carbocation, which would then trigger a 1,2-alkyl shift from the ring, expanding it. chemistrysteps.commasterorganicchemistry.com Another strategy is the Buchner ring expansion, which can convert aromatic rings into seven-membered cycloheptatrienes, often starting with a cyclopropanation step. wikipedia.org

Ring Contraction: Ring contraction reactions reduce the size of a hydrocarbon ring. etsu.edu The Favorskii rearrangement and Wolff rearrangement are notable examples. The Wolff rearrangement involves the conversion of a cyclic α-diazoketone into a ketene, which can then be trapped to form a product with a contracted ring. wikipedia.org This has been used to convert cyclopentanones into cyclobutane derivatives. wikipedia.org For a methoxy-methylpyridine ring, contraction is less common but could be envisioned through a complex multi-step sequence involving oxidative cleavage and re-cyclization. Cationic rearrangements can also lead to ring contraction, where the migration of an endocyclic bond to an adjacent carbocation results in a smaller ring. wikipedia.org

Metal Complexation of this compound Ligands

Substituted pyridines are effective ligands in coordination chemistry, readily forming complexes with a variety of transition metals. This compound, possessing a nitrogen atom with a lone pair of electrons, can act as a monodentate ligand. The coordination occurs through the nitrogen atom of the pyridine ring. researchgate.net

The formation of metal complexes with pyridine-based ligands has been extensively studied. For instance, palladium(II) has been shown to form square planar complexes with pyridine derivatives, where two ligand molecules and two halide anions coordinate to the metal center in a cis configuration. researchgate.net Similarly, Schiff base ligands derived from substituted pyridines form stable complexes with Cu(II) and Zn(II). nih.gov The amino functionality on other pyridine ligands, such as 5,5′-diamino-2,2′-bipyridine, has been shown to not be involved in metal coordination, with the binding occurring exclusively through the pyridine nitrogens. cmu.edu The electronic and steric properties of the substituents on the pyridine ring, such as the methoxy and methyl groups in this compound, can influence the stability and geometry of the resulting metal complexes.

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates from this compound

This compound and its derivatives serve as crucial intermediates in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

Pathways to Omeprazole and Related Benzimidazole Derivatives

The pyridine moiety is a cornerstone in the synthesis of proton pump inhibitors like Omeprazole and its S-enantiomer, Esomeprazole. google.comresearchgate.net The chemical structure of Omeprazole is 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. researchgate.net

The synthesis prominently features a key intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, which is a more functionalized analog of this compound. google.com The core of the synthesis involves a nucleophilic substitution reaction where this chlorinated pyridine derivative is coupled with a benzimidazole thiol. researchgate.netgoogle.com

Table 2: Key Synthetic Steps to Omeprazole

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|---|---|---|---|

| 1. C-S Bond Formation | 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 2-mercapto-5-methoxy benzimidazole | Nucleophilic substitution | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide intermediate) google.com |

| 2. Oxidation | Sulfide intermediate from Step 1 | m-Chloroperoxybenzoic acid (m-CPBA) | Oxidation of sulfide to sulfoxide | Omeprazole scispace.comchemicalbook.com |

This sulfide intermediate, sometimes referred to as pyrmetazole, is then oxidized to the corresponding sulfoxide to yield the final active pharmaceutical ingredient. researchgate.netscispace.com This pathway is central to the industrial production of one of the world's most widely used drugs for treating acid-related gastrointestinal disorders. researchgate.net

Synthesis of Nitrogen-Containing Heterocyclic Systems (e.g., Pyrrolo[3,4-b]pyridines, Azaindenoisoquinolines)

Derivatives of methoxy-methylpyridine are valuable precursors for constructing more complex fused heterocyclic systems.

Azaindenoisoquinolines: The synthesis of 7-aza-9-methoxyindenoisoquinolines, which are investigated as topoisomerase I inhibitors, has been achieved starting from 2-cyano-5-methoxy-3-methylpyridine. nih.gov The synthetic route involves radical bromination of the methyl group, followed by condensation with a homophthalic anhydride derivative to construct the fused ring system. The resulting azaindenoisoquinoline can then undergo oxidation and further functionalization. nih.gov

Pyrrolo[3,4-b]pyridines: The synthesis of the pyrrolo[3,4-b]pyridin-5-one core is often accomplished through multicomponent reactions. nih.gov The Ugi-Zhu three-component reaction, coupled with a subsequent cascade process involving an aza Diels-Alder cycloaddition, N-acylation, and aromatization, provides a powerful one-pot method for creating these complex scaffolds. mdpi.comfrontiersin.org This strategy allows for the rapid assembly of polysubstituted pyrrolopyridinones from simpler starting materials. researchgate.net While not starting directly from this compound, this demonstrates how substituted pyridine frameworks are assembled and incorporated into larger heterocyclic structures.

Formation of Pyrazoles and Related Heterocycles

Pyrazoles are five-membered heteroaromatic rings containing two adjacent nitrogen atoms, which are prevalent in medicinal chemistry and materials science. chim.it The most common synthetic methods for pyrazoles involve the cyclocondensation of a 1,3-bielectrophilic reagent with a hydrazine derivative. chim.it

A typical pathway involves the reaction of a β-ketonitrile with hydrazine to form a 5-aminopyrazole. beilstein-journals.org Another established method is the 1,3-dipolar cycloaddition of nitrile imines with appropriately substituted alkenes or alkynes. nih.gov While direct conversion of this compound to a pyrazole is not a commonly cited transformation, it could theoretically be modified to serve as a precursor. For instance, the 2-methyl group and an adjacent ring carbon could be elaborated into a 1,3-dicarbonyl functionality, which could then undergo the classical condensation with hydrazine to form the pyrazole ring. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 2 Methylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed molecular structure can be assembled.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) provides information about the different proton environments in a molecule. In 5-Methoxy-2-methylpyridine, the signals for the methyl and methoxy (B1213986) groups appear as sharp singlets due to the absence of adjacent protons. The aromatic protons on the pyridine (B92270) ring exhibit distinct splitting patterns and chemical shifts influenced by the positions of the substituents.

For instance, in a derivative like 2-[(2-Chloro-5-methoxy)phenyl]-5-methylpyridine, the methyl protons appear as a singlet at δ 2.39 ppm, while the methoxy protons are observed at δ 3.82 ppm. rsc.org The protons on the pyridine and phenyl rings show more complex splitting patterns, with chemical shifts ranging from δ 6.87 to 8.54 ppm. rsc.org The exact chemical shifts can vary depending on the solvent used and the specific derivative being analyzed. For example, the methoxy group protons in 3-Chloro-2-iodo-5-methoxypyridine appear as a singlet in the range of δ 3.8–4.0 ppm.

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 2-[(2-Chloro-5-methoxy)phenyl]-5-methylpyridine | -CH₃ | 2.39 (s, 3H) | CDCl₃ |

| -OCH₃ | 3.82 (s, 3H) | ||

| 3-Chloro-2-iodo-5-methoxypyridine | -OCH₃ | 3.8–4.0 (s) | Not specified |

| 5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | -OCH₃ | 3.87 (s, 3H) | DMSO-d₆ |

| N-CH₃ | 3.45 (s, 3H) |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound derivatives, the carbon of the methoxy group typically resonates around δ 55–60 ppm. The methyl carbon appears at a higher field (lower δ value). The chemical shifts of the carbons in the pyridine ring are influenced by the substituents and their positions.

For example, in 2-[(2-Chloro-5-methoxy)phenyl]-5-methylpyridine, the methoxy carbon resonates at δ 54.6 ppm, and the methyl carbon is at δ 17.2 ppm. rsc.org The carbons of the pyridine and phenyl rings appear in the range of δ 114.8 to 157.4 ppm. rsc.org In another example, 3-Chloro-2-iodo-5-methoxypyridine, the methoxy carbon is found at approximately 55–60 ppm.

| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 2-[(2-Chloro-5-methoxy)phenyl]-5-methylpyridine | -OCH₃ | 54.6 | CDCl₃ |

| -CH₃ | 17.2 | ||

| 3-Chloro-2-iodo-5-methoxypyridine | -OCH₃ | ~55–60 | Not specified |

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within a molecule. It helps to trace the connectivity of protons through bonds, revealing adjacent protons.

HETCOR (Heteronuclear Correlation) , including variants like HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence), establishes correlations between directly bonded protons and carbons (¹H-¹³C). This is instrumental in assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds). This technique is invaluable for connecting different fragments of a molecule and for assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. This provides information about the three-dimensional structure and stereochemistry of the molecule.

The application of these techniques has been crucial in the structure elucidation of various derivatives of 5-methoxy-2-methyl-4-pyrone, a related compound, confirming the connectivity and spatial relationships of the substituents. researchgate.net The use of HMBC, for example, allows for the observation of long-range couplings between protons and carbons, which is key to piecing together the molecular structure. ipb.pt

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups have characteristic absorption frequencies. For derivatives of this compound, key FT-IR absorption bands include:

C-O Stretch (methoxy group): A strong band typically appears in the region of 1275-1050 cm⁻¹.

Aromatic C-H Bending: Weaker bands can be observed in the 900-700 cm⁻¹ range.

Pyridine Ring Vibrations: These vibrations often appear in the 1600-1400 cm⁻¹ region. For a related compound, 2-methoxy-6-methylpyridine, C-C stretching vibrations were observed at 1612 cm⁻¹. researchgate.net

In a derivative such as 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, the C-O-C stretch of the methoxy group is found at 1275 cm⁻¹, and pyridinone ring vibrations are seen at 1580 and 1450 cm⁻¹.

| Compound/Derivative Family | Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| This compound Derivatives | C-O Stretch (Methoxy) | 1275–1050 | Strong |

| Pyridine Ring Vibrations | 1600–1400 | Variable | |

| Aromatic C-H Bend | 900–700 | Weak | |

| 5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | C-O-C (Methoxy) | 1275 | Not specified |

| Pyridinone Ring Vibrations | 1580, 1450 | Not specified |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about the vibrational modes of the molecule. For aromatic compounds like pyridine derivatives, Raman spectroscopy is particularly useful for identifying the vibrations of the ring system.

In a study of the related compound 2-methoxy-6-methylpyridine, C-C stretching vibrations were observed in the FT-Raman spectrum at 1744, 1601, and 1503 cm⁻¹. researchgate.net These heteroaromatic stretching vibrations typically occur in the 1650-1400 cm⁻¹ range. researchgate.net The substitution on the ring can affect the exact frequencies of these vibrational modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For pyridine and its derivatives, the UV-Vis spectra are characterized by π→π* and n→π* transitions originating from the aromatic ring and the nitrogen heteroatom. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyridine ring.

In the case of this compound, the presence of an electron-donating methoxy (-OCH₃) group and a weakly electron-donating methyl (-CH₃) group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, which exhibits an absorption maximum around 254 nm. researchgate.net The methoxy group, in particular, can engage in resonance with the pyridine ring, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap.

The optical properties of these compounds are crucial for applications in materials science, such as in the development of non-linear optical (NLO) materials or fluorescent probes. uni.luukm.my The solvent environment can also influence the electronic transitions, often leading to shifts in absorption maxima due to solute-solvent interactions.

Table 1: UV-Vis Absorption Data for Selected Methoxy-Pyridine Derivatives

| Compound | Solvent | λmax (nm) | Transition | Reference |

| Pyridine | Aqueous | 254 | π→π* / n→π | researchgate.net |

| 2-Amino-6-methoxypyridine-3,5-dicarbonitrile (B1267807) | Methanol (B129727) | 285 | π→π | |

| 2-Amino-6-methoxypyridine-3,5-dicarbonitrile | Methanol | 320 | n→π | |

| 2-N-Phenylamino-4-methyl-3-nitropyridine | --- | ~400 | π→π / ICT | mdpi.com |

| 4-[2-(3-Methoxyphenyl)-vinyl]-1-methyl-pyridinium Iodide | --- | 317 | n→π | |

| 4-[2-(3-Methoxyphenyl)-vinyl]-1-methyl-pyridinium Iodide | --- | 415 | π→π |

Note: This table is interactive and provides a comparative overview of spectroscopic data from related compounds to infer the properties of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental composition. For this compound (C₇H₉NO), the theoretical monoisotopic mass is 123.06841 Da. uni.lu HRMS can confirm this mass with high precision, typically within a few parts per million (ppm), which is crucial for distinguishing between isomers and confirming sample identity.

In addition to accurate mass determination of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺), the fragmentation patterns observed in the mass spectrum provide a roadmap to the compound's structure. The fragmentation of pyridine derivatives under electron ionization (EI) or collision-induced dissociation (CID) often follows predictable pathways. For this compound, several key fragmentation routes can be anticipated:

Loss of a methyl radical: Cleavage of the C-C bond between the pyridine ring and the methyl group at the 2-position would result in a fragment with a mass-to-charge ratio (m/z) corresponding to the loss of 15 Da ([M-15]⁺).

Loss of a methoxy radical: Cleavage of the C-O bond of the methoxy group at the 5-position would lead to a fragment showing a loss of 31 Da ([M-31]⁺).

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation pathway for methoxy-substituted aromatic compounds involves the elimination of a neutral formaldehyde molecule (30 Da), often through a rearrangement process, leading to an [M-30]⁺˙ ion.

Ring fragmentation: The pyridine ring itself can undergo cleavage, leading to smaller charged fragments characteristic of the pyridine skeleton.

Studies on related compounds support these predictions. For example, the fragmentation of picolinoyl derivatives of hydroxysteroids has been systematically investigated to develop sensitive analytical methods. nih.gov Similarly, the mass spectra of various picoline derivatives show characteristic losses of substituents and ring fragments. acs.orgresearchgate.net Analysis of the fragmentation of a quinazolinone derivative with a dimethoxy-methyl substitution pattern also revealed losses of methyl and methoxy-related groups. researchgate.net

Table 2: Predicted and Observed HRMS Fragments for Methoxy-Pyridine Derivatives

| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity/Process | Reference |

| This compound | 123.0684 | ~108 | 15 | Loss of •CH₃ | Predicted |

| This compound | 123.0684 | ~92 | 31 | Loss of •OCH₃ | Predicted |

| This compound | 123.0684 | ~93 | 30 | Loss of CH₂O | Predicted |

| 5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | 183.16 | 138 | 45 | Loss of COOH | |

| 5-(Methoxycarbonyl)-2-methylpyridine 1-oxide | 168.0655 | --- | --- | [M+H]⁺ |

Note: This interactive table outlines potential fragmentation pathways for this compound based on established principles and data from similar molecules.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Characterization

Single Crystal X-ray Diffraction (SCXRD) provides definitive proof of a molecule's three-dimensional structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While a crystal structure for this compound itself has not been reported in the searched literature, extensive crystallographic studies on its derivatives and related picoline compounds offer a clear picture of the expected structural features. tandfonline.comacs.org

The molecular geometry of this compound would feature a planar, or nearly planar, pyridine ring. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, characteristic of its aromaticity. The methoxy group at the 5-position is likely to be nearly coplanar with the pyridine ring to maximize π-conjugation. The C(sp²)-O bond is expected to be shorter than a typical C(sp³)-O bond, and the O-CH₃ bond will have standard single bond character.

Intermolecular interactions are critical in defining the solid-state architecture. For pyridine derivatives, hydrogen bonding (if suitable donors/acceptors are present), π-π stacking interactions between aromatic rings, and C-H···π interactions are common. researchgate.net In the absence of strong hydrogen bond donors in this compound, the crystal packing would likely be dominated by van der Waals forces and weaker C-H···N or C-H···O hydrogen bonds, along with potential π-π stacking.

For example, the crystal structure of a complex containing 3-picoline revealed a distorted octahedral geometry around a central metal ion, with the picoline ligand coordinating through its nitrogen atom. researchgate.net In another study, the crystal structure of 2-amino-6-methoxypyridine-3,5-dicarbonitrile was solved in the triclinic space group P-1, with the methoxy group being coplanar with the pyridine ring. Stilbazolium derivatives containing a methoxy-substituted phenyl ring have been shown to crystallize in monoclinic systems, with the planarity between the pyridine and benzene (B151609) rings being a key feature. nih.goviucr.org

Table 3: Representative Crystallographic Data for Picoline and Methoxy-Pyridine Derivatives

| Compound | Crystal System | Space Group | Key Feature(s) | Reference |

| [Co(mef)₂(3-pic)₂(CH₃OH)₂] | Triclinic | P-1 | Monodentate coordination of 3-picoline. | researchgate.net |

| 2-Amino-6-methoxypyridine-3,5-dicarbonitrile | Triclinic | P1 | Methoxy group is coplanar with the pyridine ring. | |

| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane | Monoclinic | P2₁/n | Dihedral angle of 9.86° between pyridine and methoxyphenyl rings. | nih.gov |

| [Cu(mef)₂(4-pic)₂] | Triclinic | P-1 | Bidentate coordination of mefenamato ligand; monodentate 4-picoline. | researchgate.net |

Note: This interactive table presents crystallographic data for compounds structurally related to this compound to illustrate typical solid-state characteristics.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 2 Methylpyridine Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry, including bond lengths and angles, of molecules like 5-methoxy-2-methylpyridine. A common approach involves using the B3LYP functional combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for determining molecular properties.

The geometry optimization of this compound using DFT calculations reveals the most stable three-dimensional arrangement of its atoms. This process minimizes the total energy of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data if available. For substituted pyridines, DFT calculations can predict how the methyl and methoxy (B1213986) groups influence the geometry of the pyridine (B92270) ring.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional and basis set. These predicted shifts for this compound can be correlated with experimental data to confirm structural assignments. For instance, in related pyridine derivatives, the calculated chemical shifts have shown good agreement with experimental values.

IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. These calculations predict the positions of characteristic infrared absorption bands, such as C-H, C-O, and C-N stretching and bending vibrations. For example, the C-O stretching vibration of the methoxy group is typically predicted around 1250 cm⁻¹. Comparing these theoretical frequencies with experimental FT-IR and FT-Raman spectra helps in the assignment of vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities. For pyridine derivatives, TD-DFT can predict the π → π* transitions within the aromatic ring. These calculations can be performed in both the gas phase and in various solvents to understand the effect of the environment on the electronic transitions.

Below is a table summarizing typical predicted spectroscopic data for a substituted pyridine like this compound, based on computational studies of analogous compounds.

| Spectroscopic Parameter | Predicted Value Range | Notes |

| ¹H NMR (ppm) | ||

| Methyl Protons | δ ~2.5 | Singlet |

| Methoxy Protons | δ ~3.8–4.0 | Singlet |

| Aromatic Protons | δ ~6.5–8.0 | Dependent on position |

| IR (cm⁻¹) | ||

| Aromatic C-H Stretch | ~3000 | |

| C-O Stretch (methoxy) | ~1250 | |

| UV-Vis (nm) | ||

| λmax | ~260–320 | π → π* transition |

Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For this compound, the electron-donating methoxy group and the methyl group are expected to influence the energies of the frontier orbitals. DFT calculations can precisely determine these energy levels and the resulting gap.

Orbital Distribution: The spatial distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. The HOMO is typically localized on the electron-rich regions, indicating sites susceptible to electrophilic attack, while the LUMO is found in electron-deficient areas, indicating sites for nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the pyridine ring and the oxygen atom of the methoxy group.

The table below illustrates representative HOMO-LUMO data for a pyridine derivative, calculated using DFT.

| Parameter | Representative Value | Implication |

| HOMO Energy | ~ -6.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Color Coding: Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Blue represents areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral potential.

Reactivity Prediction: For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, highlighting these as primary sites for electrophilic interaction. The hydrogen atoms of the methyl group and the pyridine ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to:

Explore Conformational Space: The methoxy group can rotate relative to the pyridine ring. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformers and the energy barriers between them.

Analyze Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can model how molecules of this compound interact with each other and with solvent molecules. This can reveal information about hydrogen bonding, van der Waals forces, and π-π stacking interactions that may occur.

Quantum Chemical Calculations of Reactivity Descriptors

Beyond the HOMO-LUMO gap, several other quantum chemical descriptors can be calculated to provide a more detailed understanding of the reactivity of this compound. These descriptors are often derived from the energies of the frontier molecular orbitals.

Global Reactivity Descriptors: These parameters provide a general overview of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates a "harder," less reactive molecule.

Chemical Potential (μ): The escaping tendency of electrons (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).

The following table provides a conceptual summary of these descriptors.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released upon gaining an electron |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Propensity to accept electrons |

Local Reactivity Descriptors (Fukui Functions): These functions indicate the reactivity of specific atomic sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For reactions involving this compound, such as electrophilic substitution or reactions at the substituent groups, DFT calculations can be employed.

Transition State Search: By mapping the potential energy surface of a reaction, computational methods can locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a found transition state connects the reactants and products. This provides a detailed picture of the reaction pathway. For example, in a study of the dearomative addition of Grignard reagents to a related 4-methoxypyridine (B45360) derivative, computational studies were used to find the activation energy for the direct addition of the Grignard reagent.

Pharmacological and Biological Investigations of 5 Methoxy 2 Methylpyridine Derivatives

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 5-methoxy-2-methylpyridine and related methoxylated heterocyclic scaffolds are recognized for their significant potential in medicinal chemistry. The inclusion of the methoxy (B1213986) group on the pyridine (B92270) ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable feature in the design of novel therapeutic agents. These structural motifs have been incorporated into a variety of compounds investigated for their utility in treating a range of diseases, from cancer to microbial infections and neuropsychiatric disorders.

Antineoplastic and Antiproliferative Activities (Anticancer)

The search for novel anticancer agents has led researchers to explore various heterocyclic compounds, including those derived from or related to the methoxypyridine structure. These derivatives have demonstrated the ability to inhibit the growth of cancer cells through diverse mechanisms of action.

One area of investigation involves 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which have shown potent antiproliferative activity against cancer cell lines such as the human colon carcinoma line (HCT116) and the human breast adenocarcinoma line (MDA-MB-231). Research indicates that incorporating a para-methoxy group on a phenyl ring within these molecules enhances their activity. For instance, certain 5-cinnamyl derivatives of these thieno[2,3-b]pyridines have demonstrated significant antiproliferative effects, which are thought to arise from interference with phospholipid metabolism via inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), among other cellular processes. Shortening the linker between the core structure and the western phenyl ring led to the development of potent molecules, with the most effective compounds exhibiting IC₅₀ concentrations in the nanomolar range against both HCT116 and MDA-MB-231 cells. nih.gov

Similarly, 5-methoxyquinoline derivatives have been identified as a new class of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase often over-activated in various cancers like lymphoma, colon, and breast cancer. worldnewsnaturalsciences.com Structure-activity relationship studies revealed that the methoxy group at the 5-position of the quinoline ring is particularly important for potency. The lead compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed an IC₅₀ value of 1.2 µM against EZH2 and showed good anti-viability activities against two tumor cell lines. worldnewsnaturalsciences.com

Furthermore, a derivative of neocryptolepine, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has shown excellent activity against colorectal cancer cells. This compound exhibited potent cytotoxicity against HCT116 and Caco-2 cell lines, with IC₅₀ values of 0.33 µM and 0.51 µM, respectively. nih.govnih.gov Its mechanism is believed to involve the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a major cascade promoting cell survival and proliferation in cancer. nih.govnih.gov

Table 1: Antiproliferative Activity of Selected Methoxylated Heterocyclic Derivatives

| Compound Class | Specific Compound Example | Target Cell Line(s) | IC₅₀ Value | Reference |

| Thieno[2,3-b]pyridine Derivative | Compound 7h | HCT116, MDA-MB-231 | 25–50 nM | nih.gov |

| 5-Methoxyquinoline Derivative | Compound 5k | EZH2 (enzymatic) | 1.2 µM | worldnewsnaturalsciences.com |

| Indolo[2,3-b]quinoline Derivative | MMNC | HCT116 | 0.33 µM | nih.gov |

| Indolo[2,3-b]quinoline Derivative | MMNC | Caco-2 | 0.51 µM | nih.gov |

Antimicrobial and Antifungal Efficacy

Methoxypyridine derivatives and related structures have been synthesized and evaluated for their ability to combat microbial and fungal pathogens. The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents, and these heterocyclic compounds represent a promising avenue of research.

Studies on pyrazoline derivatives have shown that methoxy substitutions can influence their antimicrobial activity. For example, a para-methoxy substitution on the B ring of certain pyrazoline compounds enhanced their activity against Pseudomonas aeruginosa, Enterococcus faecalis, and Bacillus subtilis when a pyridine substituent was also present. turkjps.org In contrast, an ortho-methoxy substitution on the same ring was found to be less favorable for antibacterial activity against Gram-negative bacteria. turkjps.org

In another study, a series of 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles were synthesized and tested for antimicrobial activity. worldnewsnaturalsciences.com These compounds were assayed against Gram-positive bacteria (B. megaterium, S. aureus), Gram-negative bacteria (E. coli, S. taphimarium), and the fungus Aspergillus niger. worldnewsnaturalsciences.com Similarly, imidazo[1,2-a]pyridine (B132010) derivatives containing a 2"-methoxy-nicotinonitrile scaffold were synthesized and evaluated, with some compounds showing moderate activity against various bacterial and fungal strains. researchgate.net

Hydrazine-based compounds coupled with a pyrrolidinone ring have also demonstrated notable antifungal effects against Candida albicans. mdpi.com The electronic properties of substituents on the aromatic moiety were found to play a significant role. Specifically, a compound with a para-methoxy group showed slightly decreased, yet still potent, antifungal activity compared to its unsubstituted counterpart, highlighting the nuanced effect of the methoxy group's position and electronic influence. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Selected Methoxy-Containing Heterocycles

| Compound Class | Organism(s) | Activity Measurement | Result | Reference |

| Pyrazoline Derivative (para-methoxy) | P. aeruginosa, E. faecalis, B. subtilis | Minimum Inhibitory Concentration (MIC) | 32-512 µg/mL range for series | turkjps.org |

| 2-Methoxy Nicotinonitrile Derivative | B. megaterium, S. aureus, E. coli, S. taphimarium, A. niger | Zone of Inhibition | Activity compared to standard drugs | worldnewsnaturalsciences.com |

| Imidazo[1,2-a]pyridine Derivative | Gram-positive bacteria, Gram-negative bacteria, Fungi | Zone of Inhibition | Moderate activity at 50µg/ml | researchgate.net |

| Hydrazine-based Pyrrolidinone (para-methoxy) | Candida albicans | Minimum Inhibitory Concentration (MIC) | >9.6 µg/mL | mdpi.com |

Modulation of Biological Receptors and Enzymes

Derivatives containing the methoxypyridine scaffold are being actively investigated for their ability to modulate key biological targets, such as G protein-coupled receptors (GPCRs) and kinases, which are implicated in a host of physiological and pathological processes.

GPR52 is an orphan GPCR that is highly expressed in the brain and is considered a promising therapeutic target for neuropsychiatric conditions, including schizophrenia. nih.gov Activation of GPR52 is thought to be beneficial for treating such disorders. nih.gov Research efforts have focused on discovering small-molecule GPR52 agonists. Optimization of lead compounds has led to the identification of potent pyridine derivatives, such as 3-((4-benzylpyridin-2-yl)amino)benzamides, which act as GPR52 agonists. nih.govchemrxiv.org Some of these compounds have shown a bias for G protein/cAMP signaling over β-arrestin recruitment, which may lead to more sustained receptor activation. nih.govchemrxiv.org These pyridine-based agonists serve as important pharmacological tools for studying the therapeutic potential of GPR52 activation. nih.govchemrxiv.org

The Formyl-Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is a GPCR that plays a critical role in the inflammatory response. mdpi.comnih.gov Depending on the ligand, FPR2 can mediate either pro- or anti-inflammatory effects, making it an attractive target for treating inflammatory diseases like rheumatoid arthritis. nih.govmdpi.com Pyridinone derivatives have been identified as a class of potent FPR2 agonists. mdpi.comnih.gov Structure-activity relationship studies have shown that a (substituted)phenyl acetamide chain is crucial for activity. One of the most active compounds identified, N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide, demonstrated a 10-fold preference for FPR2 over FPR1, with an EC₅₀ of 120 nM. nih.gov

Casein Kinase 2 (CK2) is a constitutively active serine/threonine protein kinase that is frequently upregulated in many types of cancer. nih.govnih.gov CK2 promotes cell proliferation and survival while suppressing apoptosis, making it a key target for anticancer drug development. nih.govnih.gov The inhibition of CK2 has been shown to sensitize cancer cells to apoptosis induced by death ligands. nih.gov Numerous small-molecule CK2 inhibitors have been developed, many of which are ATP-competitive. nih.gov One of the most potent and selective CK2 inhibitors is Silmitasertib (CX-4945), which exhibits an IC₅₀ of 1 nM against the CK2α subunit. medchemexpress.com Another potent inhibitor, CK2-IN-15, shows an IC₅₀ value of 51 pM. medchemexpress.com These inhibitors provide a basis for developing therapeutics that target the CK2 signaling pathway in cancer and other diseases. nih.govresearchgate.net

Table 3: Activity of Methoxypyridine-Related Derivatives on Biological Receptors and Enzymes

| Compound Class | Target | Activity Type | Potency Measurement | Value | Reference |

| 3-((4-Benzylpyridin-2-yl)amino)benzamide Derivative | GPR52 | Agonist | EC₅₀ | Low µM | nih.govchemrxiv.org |

| Pyridinone Derivative (Compound 2a) | FPR2 | Agonist | EC₅₀ | 120 nM | nih.gov |

| Benzotriazole Derivative (Silmitasertib/CX-4945) | Casein Kinase 2 | Inhibitor | IC₅₀ | 1 nM | medchemexpress.com |

| Bivalent Inhibitor (CK2-IN-15) | Casein Kinase 2 | Inhibitor | IC₅₀ | 51 pM | medchemexpress.com |

Serotonergic System Interactions

Derivatives of this compound have been investigated for their interactions with the serotonergic system, a critical network of neurotransmitters that influences mood, cognition, and various physiological processes. Research has primarily focused on the interaction of tryptamine derivatives, which can be synthesized from pyridine-based precursors, with serotonin (5-HT) receptors and the serotonin transporter (SERT).

Studies involving 5-methoxy-tryptamine (5-MeO-tryptamine) derivatives have shown that these compounds exhibit a notable selectivity for the 5-HT1A receptor over the 5-HT2A receptor. nih.govub.edu Computational docking analyses support these findings, predicting a more favorable interaction within the 5-HT1A receptor's binding pocket. nih.govub.edu While many of these derivatives act as full agonists at the 5-HT2A receptor, their affinity is generally higher for the 5-HT1A subtype. nih.govub.edu

The interaction of these compounds with the serotonin transporter (SERT) has also been a subject of investigation. Research indicates that the molecular size of the amino group on these derivatives significantly affects their affinity for SERT. nih.govub.edu For instance, 5-MeO-pyr-T, a tryptamine derivative, was identified as a potent partial 5-HT releaser. nih.govub.edu The administration of certain serotonin-releasing agents, such as 5-methoxy-6-methyl-2-aminoindan (MMAI), induces behavioral syndromes in animal models consistent with serotonergic activity, including hypolocomotion and flat body posture. nih.gov The activity of these agents is dependent on endogenous 5-HT, as their effects can be blocked by serotonin synthesis inhibitors. nih.gov

The hallucinogenic properties of some serotonergic compounds are primarily mediated by 5-HT2A receptor activation, though the 5-HT1A receptor also plays a role in modulating these effects. nih.govub.edu The simultaneous interaction with multiple receptor subtypes, including 5-HT1A and 5-HT2A, contributes to the complex pharmacological profiles of these agents, influencing cortical activity and sensory processing. nih.gov

Table 1: Binding Affinities of Selected Serotonergic Compounds at 5-HT Receptors

| Compound | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT2C Receptor Affinity (Ki, nM) |

|---|---|---|

| Norbo-14 | 17.93 | - |

| Norbo-18 | 18.65 | - |

Data sourced from studies on 5-norbornene-2-carboxamide derivatives, which demonstrate the potential for developing selective ligands for serotonin receptor subtypes. mdpi.com

Anti-inflammatory and Analgesic Properties

The pyridine scaffold, a core component of this compound, is present in numerous compounds investigated for anti-inflammatory properties. Research into new heterocyclic derivatives containing pyridine, pyrazole, and pyran moieties has identified compounds with significant anti-inflammatory activity. nih.gov The mechanism of action for many of these agents involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Structure-activity relationship (SAR) analyses of various pyridine derivatives have revealed that specific functional groups are crucial for their anti-inflammatory effects. nih.gov For instance, in a series of (hetero)arylethenesulfonyl fluorides, compounds featuring electron-withdrawing groups such as –Cl, –NO2, –F, and –Br on a phenyl ring demonstrated potent anti-inflammatory activity. nih.gov The presence of a -SO2F group was also identified as playing a key role in enhancing this activity. nih.gov

In other studies, newly synthesized 2-(trimethoxyphenyl)-4-R1-5-R2-thiazoles were evaluated in vivo and showed varying degrees of anti-inflammatory effects. researchgate.net These compounds were found to reduce the acute phase bone marrow response, phagocytic capacity, and nitro-oxidative stress in animal models of acute inflammation, with some derivatives showing more potent action than the established anti-inflammatory drug meloxicam. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives

| Compound Series | Key Structural Feature | Observed Effect |

|---|---|---|

| Pyridine/Pyrazole Hybrids | Incorporation of pyrazole and pyridine moieties | Significant COX-2 inhibition and in vitro anti-inflammatory effects. nih.gov |

| (Hetero)arylethenesulfonyl fluorides | Electron-withdrawing groups on phenyl ring | Excellent in vitro anti-inflammatory activity. nih.gov |

| Aryl-thiazoles | 2-(trimethoxyphenyl)-thiazole core | Reduction of acute inflammation markers in vivo. researchgate.net |

Anti-ulcerative and Gastric Secretion Modulation

Derivatives containing a substituted pyridine ring have been central to the development of drugs that modulate gastric acid secretion. These compounds often function as proton pump inhibitors (PPIs), targeting the gastric H+,K+-adenosine triphosphatase (ATPase), which is the final step in the acid secretion process within parietal cells. nih.govnih.gov This mechanism of action is distinct from that of H2 receptor antagonists. darmzentrum-bern.ch

One notable example is the substituted benzimidazole H 149/94 (2-([2-(3-methyl)pyridyl-methyl]-sulphinyl)-5-methoxycarbonyl-6-methylbenzimidazol), which contains a methyl-pyridine moiety. nih.govdarmzentrum-bern.ch Studies have shown that this class of compounds inhibits the stimulation of acid secretion induced by agents like histamine and dibutyryl cyclic AMP. nih.govdarmzentrum-bern.ch The inhibition is non-competitive and occurs at an intracellular site. darmzentrum-bern.ch

These weak-base prodrugs accumulate in the highly acidic environment of the active parietal cell's canalicular space. nih.gov In this acidic milieu (pH < 2.0), they are converted to their active form, which then binds covalently to cysteine residues on the H+,K+-ATPase, leading to long-lasting inhibition of the proton pump and a reduction in gastric acid secretion. nih.gov

Central Nervous System (CNS) Activities and Cognition Enhancement

The pyridine structure is a key component in various compounds designed to act on the central nervous system. Specifically, compounds closely related to this compound, such as 5-Amino-2-methoxy-4-methylpyridine, are utilized as crucial intermediates in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com This highlights the potential for this chemical family to serve as a foundation for developing new CNS-active agents.

The field of cognitive enhancement explores substances known as nootropics, or "smart drugs," which aim to improve mental functions like memory, learning, and attention. nih.govnih.gov Many established nootropics are heterocyclic compounds. For example, pyrrolidinone derivatives, such as piracetam and aniracetam, are known to enhance cognition and provide protection against certain types of brain damage. nih.gov Their mechanisms often involve modulating neurotransmitter systems, such as affecting muscarinic receptor binding. nih.gov Given that pyridine derivatives are being explored for neurological applications, it is plausible that novel derivatives of this compound could be designed to exhibit nootropic or cognition-enhancing properties.

Topoisomerase Inhibition

Topoisomerase inhibitors are a class of chemical compounds that interfere with the action of topoisomerase enzymes (TopI and TopII). wikipedia.orgresearchgate.net These enzymes are vital for managing DNA topology during processes like replication and transcription, and their inhibition can lead to cell death, making them effective targets for anticancer drugs. wikipedia.orgnih.gov Topoisomerase inhibitors are broadly classified as "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which interfere with other steps in the enzyme's cycle. nih.govnih.gov

While direct studies on this compound as a topoisomerase inhibitor are not prominent, the broader class of nitrogen-containing heterocyclic compounds has been a fertile ground for the discovery of such agents. For example, various pyrimidine and phthalazine derivatives have been synthesized and shown to possess potent topoisomerase II inhibitory activity. nih.govsemanticscholar.org Some of these compounds, such as certain naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids, act as catalytic inhibitors of topoisomerase IIα and can induce apoptosis in cancer cell lines. nih.gov The established activity of these related heterocyclic systems suggests that the this compound scaffold could serve as a valuable template for designing novel topoisomerase inhibitors for chemotherapeutic applications.

Agrochemical Applications

Intermediate in Agrochemical Synthesis

The pyridine ring is a fundamental structural motif in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. nih.gov Compounds derived from or closely related to this compound serve as important intermediates in the synthesis of these agricultural products.

Specifically, 5-Amino-2-methoxy-4-methylpyridine is utilized in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions. chemimpex.com Similarly, 2-Methyl-5-hydroxypyridine, a related precursor, is a valuable building block for synthesizing agrochemical intermediates. nbinno.com The use of pyridine-based intermediates is a well-established strategy in the discovery of new agrochemicals, leveraging methods of intermediate derivatization to create novel and effective active ingredients. nih.gov For example, 2-amino-5-methyl-pyridine is a known intermediate for the preparation of certain herbicides. google.com The versatility of the substituted pyridine core allows for the creation of diverse molecules tailored for specific agricultural applications.

Pesticidal and Insect Repellent Activities

Derivatives of this compound have been investigated for their potential applications in agriculture as pesticidal and insect repellent agents. Research in this area has focused on the synthesis of novel compounds and the evaluation of their bioactivity against various insect pests. The pyridine scaffold, a key structural component of these derivatives, is a well-established pharmacophore in numerous commercial insecticides. The introduction of a methoxy group and a methyl group at the 5- and 2-positions, respectively, can significantly influence the electronic and steric properties of the molecule, thereby modulating its insecticidal efficacy and spectrum of activity.

Scientific investigations into methoxypyridine derivatives have revealed promising results against specific agricultural pests. For instance, a study focused on functionalized pyridines reported the toxicity of several analogues against the cowpea aphid (Aphis craccivora). nih.gov The insecticidal activity of these compounds was quantified by determining their median lethal concentration (LC50), which represents the concentration required to kill 50% of the test insect population.